6-Bromo-7-fluoroquinolin-2(1H)-one 6-Bromo-7-fluoroquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1566922-60-8
VCID: VC4385257
InChI: InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13)
SMILES: C1=CC(=O)NC2=CC(=C(C=C21)Br)F
Molecular Formula: C9H5BrFNO
Molecular Weight: 242.047

6-Bromo-7-fluoroquinolin-2(1H)-one

CAS No.: 1566922-60-8

Cat. No.: VC4385257

Molecular Formula: C9H5BrFNO

Molecular Weight: 242.047

* For research use only. Not for human or veterinary use.

6-Bromo-7-fluoroquinolin-2(1H)-one - 1566922-60-8

CAS No. 1566922-60-8
Molecular Formula C9H5BrFNO
Molecular Weight 242.047
IUPAC Name 6-bromo-7-fluoro-1H-quinolin-2-one
Standard InChI InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h1-4H,(H,12,13)
Standard InChI Key NJFSIMDTFFXIHB-UHFFFAOYSA-N
SMILES C1=CC(=O)NC2=CC(=C(C=C21)Br)F

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic structure comprising a benzene ring fused to a pyridone ring. Bromine occupies position 6, while fluorine resides at position 7, creating distinct electronic effects:

  • Bromine: A heavy halogen providing steric bulk and polarizability, enhancing intermolecular interactions .

  • Fluorine: Electron-withdrawing inductive effects increase ring electron deficiency, influencing reactivity and binding affinity .

The planar structure facilitates π-π stacking interactions, while the lactam group at position 2 enables hydrogen bonding .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₉H₅BrFNO
Molecular Weight242.04 g/mol
Boiling Point (Predicted)366.3 ± 42.0 °C
Density (Predicted)1.698 ± 0.06 g/cm³
pKa (Predicted)9.71 ± 0.70
Melting PointNot reported
SolubilityLimited data; soluble in DMSO, DMF

Spectroscopic Characterization

  • ¹H NMR: Features distinct signals for the aromatic protons (δ 6.8–8.2 ppm), with coupling constants reflecting meta-fluorine substitution .

  • ¹³C NMR: Carbonyl resonance at δ 162–165 ppm, with deshielded C-Br and C-F signals .

  • HRMS: Molecular ion peak at m/z 240.954 (M⁻) .

Synthesis and Manufacturing

Halogenation Strategies

The compound is typically synthesized via sequential halogenation of quinolin-2-one precursors:

  • Fluorination: Electrophilic fluorination using Selectfluor® or DAST at position 7 .

  • Bromination: Directed ortho-bromination using N-bromosuccinimide (NBS) or Br₂ in acidic media .

A regioselective bromination study demonstrated that fluorine at position 6 directs bromine to position 7 through electronic effects, as confirmed by DFT calculations .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYield
1Quinolin-2-one, DAST, DCM, 0°C68%
2NBS, HBr, CHCl₃, reflux72%

Industrial-Scale Considerations

Large-scale production faces challenges in halogenation control due to competing side reactions. Continuous-flow reactors with precise temperature modulation (50–70°C) improve selectivity, reducing byproduct formation .

Chemical Reactivity and Derivatives

Cross-Coupling Reactions

The bromine atom serves as a handle for palladium-catalyzed transformations:

  • Suzuki-Miyaura: Coupling with aryl boronic acids yields biaryl derivatives .

  • Buchwald-Hartwig Amination: Introduces nitrogen-containing substituents for biological screening .

Functional Group Interconversions

  • Lactam Reduction: NaBH₄/CF₃COOH reduces the 2-keto group to NH, generating 7-fluoro-6-bromotetrahydroquinoline .

  • Halogen Exchange: KI/CuI in DMF replaces bromine with iodine for radiolabeling applications .

ParameterRecommendation
Personal ProtectionGloves, goggles, fume hood
Storage-20°C, inert atmosphere
Spill ManagementAbsorb with vermiculite

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